N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide
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Overview
Description
N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclobutyl group, a dichlorophenoxy group, and a pyrrolidinylacetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyanocyclobutyl group: This can be achieved through cyclization reactions involving nitriles and suitable cyclobutyl precursors.
Introduction of the dichlorophenoxy group: This step often involves nucleophilic substitution reactions where a dichlorophenol derivative reacts with a suitable leaving group.
Formation of the pyrrolidinylacetamide moiety: This can be synthesized through amide bond formation reactions, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide: shares structural similarities with other compounds containing cyanocyclobutyl or dichlorophenoxy groups.
This compound: can be compared to other pyrrolidinylacetamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-14-3-2-12(8-15(14)19)24-13-4-7-22(9-13)10-16(23)21-17(11-20)5-1-6-17/h2-3,8,13H,1,4-7,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVLHPZPOUDIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CN2CCC(C2)OC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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